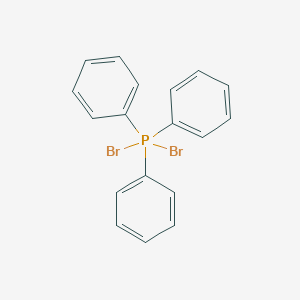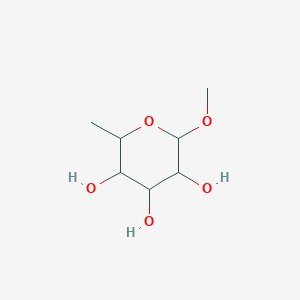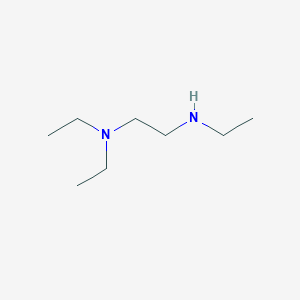![molecular formula C13H16N2O2 B085608 1-[(diethylamino)methyl]-1H-indole-2,3-dione CAS No. 13129-68-5](/img/structure/B85608.png)
1-[(diethylamino)methyl]-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(diethylamino)methyl]-1H-indole-2,3-dione, commonly known as DMT, is a naturally occurring psychedelic substance that has been used for centuries in traditional Amazonian shamanic practices. It is also found in various plants and animals, including the bark of certain trees, the seeds of certain grasses, and the skin of certain amphibians. DMT is known for its profound effects on consciousness, including altered states of perception, intense visual and auditory hallucinations, and spiritual experiences.
作用機序
DMT is believed to exert its effects on consciousness by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding triggers a cascade of neural activity that leads to altered perception, cognitive changes, and spiritual experiences.
生化学的および生理学的効果
DMT has been shown to have a variety of biochemical and physiological effects on the body, including increased heart rate and blood pressure, dilation of the pupils, and changes in brain wave activity. It has also been shown to increase the release of certain neurotransmitters, including serotonin and dopamine, which may contribute to its effects on consciousness and mood.
実験室実験の利点と制限
DMT has several advantages for use in laboratory experiments, including its ability to induce profound changes in consciousness and its potential therapeutic applications. However, its use is limited by its legal status and the difficulty of obtaining it for research purposes.
将来の方向性
There are many possible future directions for research on DMT, including further investigation of its therapeutic potential for the treatment of mental health disorders, exploration of its effects on consciousness and spirituality, and development of new synthetic analogs with potential medical applications. Additionally, research on the biological mechanisms underlying DMT's effects on the brain and body could lead to a better understanding of the neural basis of consciousness and mental health.
合成法
DMT can be synthesized in a laboratory setting using a variety of methods, including the reduction of indole-3-acetic acid, the reaction of indole-3-acetaldehyde with N,N-diethylamine, and the reaction of indole-3-acetone with N,N-diethylamine. The most common method involves the reaction of indole-3-acetic acid with N,N-diethylamine and trifluoroacetic anhydride to yield DMT.
科学的研究の応用
DMT has been the subject of scientific research for decades, with studies focusing on its effects on consciousness, spirituality, and mental health. Research has shown that DMT can induce profound mystical experiences, alter perception and cognition, and have therapeutic potential for the treatment of depression, anxiety, and addiction.
特性
CAS番号 |
13129-68-5 |
|---|---|
製品名 |
1-[(diethylamino)methyl]-1H-indole-2,3-dione |
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC名 |
1-(diethylaminomethyl)indole-2,3-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-14(4-2)9-15-11-8-6-5-7-10(11)12(16)13(15)17/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
QMQBCPBUOZQQAY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CN1C2=CC=CC=C2C(=O)C1=O |
正規SMILES |
CCN(CC)CN1C2=CC=CC=C2C(=O)C1=O |
その他のCAS番号 |
13129-68-5 |
同義語 |
1H-Indole-2,3-dione, 1-(diethylamino)methyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



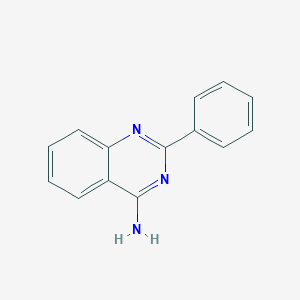

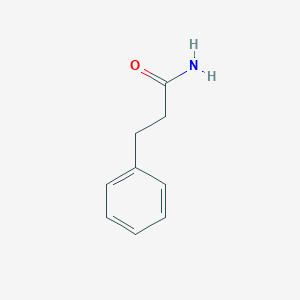
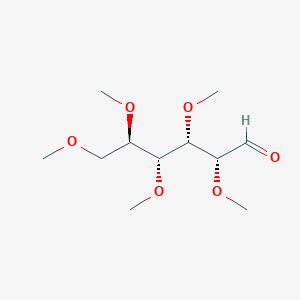
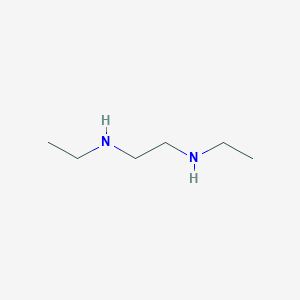
![4-Hydroxy-7-[(4-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B85532.png)
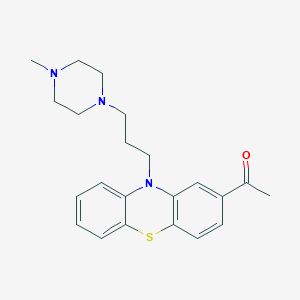
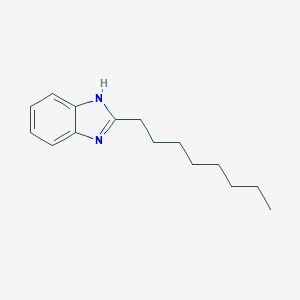
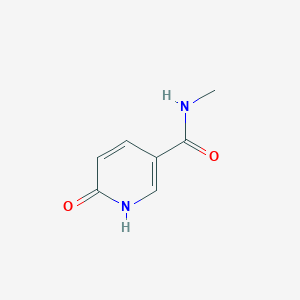
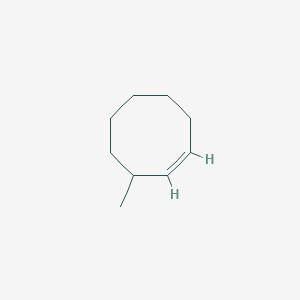
![1,4-Diiodobicyclo[2.2.2]octane](/img/structure/B85546.png)
